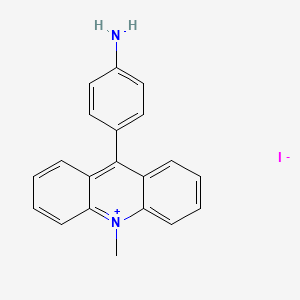
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is a chemical compound that belongs to the class of acridinium derivatives. This compound is characterized by the presence of an acridinium core structure with a 4-aminophenyl group and a methyl group attached to the nitrogen atom, along with an iodide counterion. Acridinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide typically involves the following steps:
Formation of the Acridinium Core: The acridinium core can be synthesized through the cyclization of appropriate precursors, such as N-phenylanthranilic acid derivatives, under acidic conditions.
Introduction of the 4-Aminophenyl Group: The 4-aminophenyl group can be introduced via a nucleophilic substitution reaction using 4-aminophenylboronic acid or its derivatives.
Methylation: The nitrogen atom of the acridinium core is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acridinium ion to its corresponding acridine form.
Substitution: The 4-aminophenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: N-oxide derivatives of the acridinium core.
Reduction: Acridine derivatives.
Substitution: Nitrated or halogenated derivatives of the 4-aminophenyl group.
Scientific Research Applications
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of DNA interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(4-Aminophenyl)-10-methylacridin-10-ium iodide involves its interaction with biological molecules, such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that damage cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Aminophenyl)-10-methylacridinium chloride
- 9-(4-Aminophenyl)-10-methylacridinium bromide
- 9-(4-Aminophenyl)-10-methylacridinium sulfate
Uniqueness
9-(4-Aminophenyl)-10-methylacridin-10-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. The iodide ion may also enhance the compound’s photophysical properties, making it more suitable for certain applications in fluorescence and photodynamic therapy.
Properties
CAS No. |
24287-79-4 |
|---|---|
Molecular Formula |
C20H17IN2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-(10-methylacridin-10-ium-9-yl)aniline;iodide |
InChI |
InChI=1S/C20H16N2.HI/c1-22-18-8-4-2-6-16(18)20(14-10-12-15(21)13-11-14)17-7-3-5-9-19(17)22;/h2-13,21H,1H3;1H |
InChI Key |
OPOWZJSANWVFFT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=C(C=C4)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
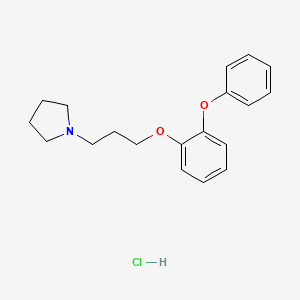
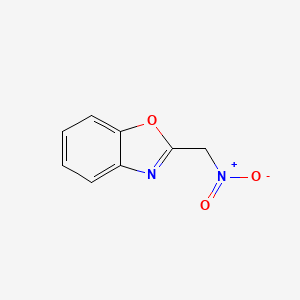

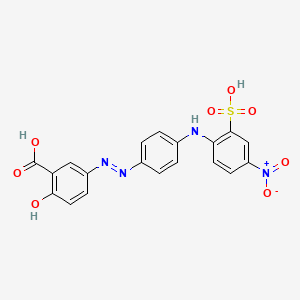

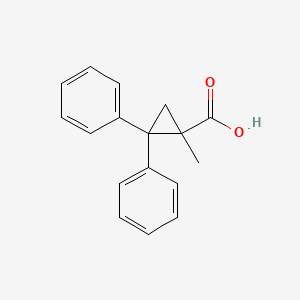
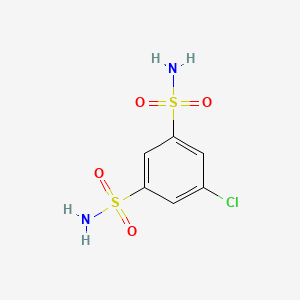
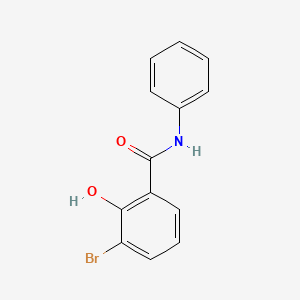
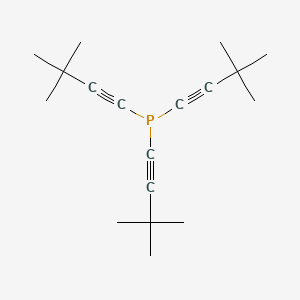

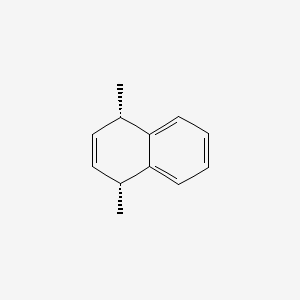
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
